molecular formula C27H33N3O2 B13347216 N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide

N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide

Cat. No.: B13347216
M. Wt: 431.6 g/mol
InChI Key: XSZSIBNZAMGKEU-ONTIZHBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide is a complex organic compound that features a benzimidazole moiety, a cyclohexene ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol
  • N-(1H-benzo[d]imidazole(-2-yl)-1-(3-nitrophenyl))methanimine

Uniqueness

N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

N-[[(1S,4S,6S)-4-(1H-benzimidazol-2-ylmethyl)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C27H33N3O2/c1-17(2)22-14-19(15-26-29-23-10-6-7-11-24(23)30-26)18(3)13-20(22)16-28-27(31)21-9-5-8-12-25(21)32-4/h5-13,17,19-20,22H,14-16H2,1-4H3,(H,28,31)(H,29,30)/t19-,20-,22-/m0/s1

InChI Key

XSZSIBNZAMGKEU-ONTIZHBOSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H](C[C@H]1CC2=NC3=CC=CC=C3N2)C(C)C)CNC(=O)C4=CC=CC=C4OC

Canonical SMILES

CC1=CC(C(CC1CC2=NC3=CC=CC=C3N2)C(C)C)CNC(=O)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.